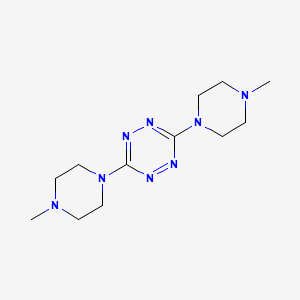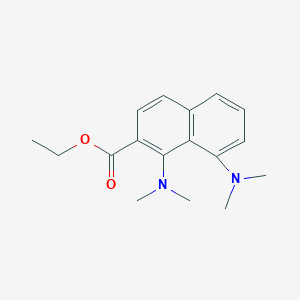![molecular formula C13H11N3S2 B12525549 8-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinoline CAS No. 658072-07-2](/img/structure/B12525549.png)
8-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinoline is a heterocyclic compound that features both quinoline and thiadiazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinoline typically involves the reaction of 8-chloromethylquinoline with 5-methyl-1,3,4-thiadiazole-2-thiol. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is stirred at an elevated temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
8-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinoline undergoes various chemical reactions, including:
Oxidation: The thiadiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Catalysts like palladium on carbon in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
8-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the development of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 8-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinoline involves its interaction with specific molecular targets. The thiadiazole moiety can interact with enzymes and proteins, potentially inhibiting their activity. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. These interactions contribute to the compound’s bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Methyl-1,3,4-thiadiazole-2-thiol
- 8-Chloromethylquinoline
- 1,3,4-Thiadiazole derivatives
Uniqueness
8-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinoline is unique due to the combination of the quinoline and thiadiazole moieties, which confer distinct chemical and biological properties
Propiedades
Número CAS |
658072-07-2 |
|---|---|
Fórmula molecular |
C13H11N3S2 |
Peso molecular |
273.4 g/mol |
Nombre IUPAC |
2-methyl-5-(quinolin-8-ylmethylsulfanyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C13H11N3S2/c1-9-15-16-13(18-9)17-8-11-5-2-4-10-6-3-7-14-12(10)11/h2-7H,8H2,1H3 |
Clave InChI |
CUKZCSNRAASJKO-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(S1)SCC2=CC=CC3=C2N=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


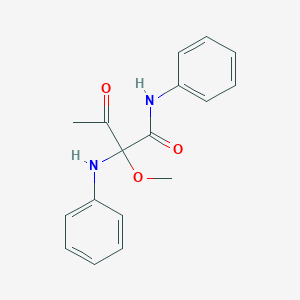
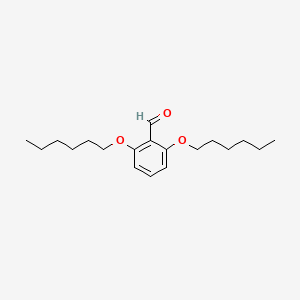
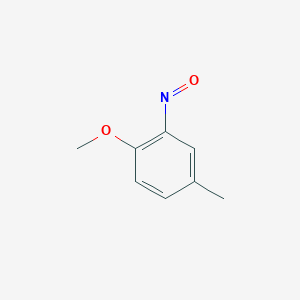
![2,3-Dioxabicyclo[2.2.2]oct-7-en-5-ol, (1R,4R,5R)-](/img/structure/B12525499.png)
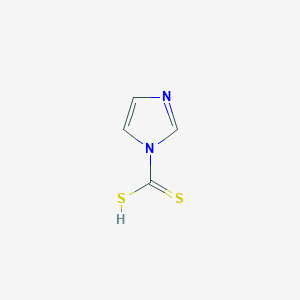


![(2R)-3-[(Naphthalen-1-yl)methoxy]propane-1,2-diol](/img/structure/B12525525.png)
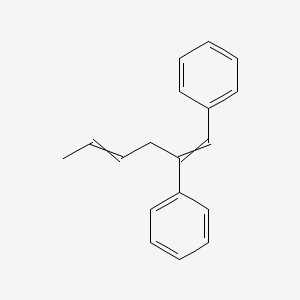

![Benzoic acid, 4-[(R)-(formylamino)phenylmethyl]-, methyl ester](/img/structure/B12525566.png)

